

Propio-D5-phenone chemical structure and properties

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Compound of Interest

Compound Name: *Propio-D5-phenone*

Cat. No.: *B1490012*

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An In-depth Technical Guide to Propio-D5-phenone

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Propio-D5-phenone**. The information is intended for researchers, scientists, and professionals involved in drug development and other fields requiring the use of stable isotope-labeled internal standards.

Chemical Structure and Nomenclature

Propio-D5-phenone refers to propiophenone that has been isotopically labeled with five deuterium atoms. There are two primary isotopologues available, distinguished by the position of the deuterium labeling:

- Propiophenone-ethyl-d5: The five deuterium atoms are located on the ethyl group.
- Propiophenone-phenyl-d5: The five deuterium atoms are located on the phenyl ring.

This guide will focus on both forms, collectively referred to as **Propio-D5-phenone**, and will specify the particular isotopologue when data is specific.

Chemical Structure:

Caption: Chemical structures of Propiophenone-ethyl-d5 and Propiophenone-phenyl-d5.

Physicochemical Properties

The physicochemical properties of **Propio-D5-phenone** are very similar to those of its unlabeled counterpart, propiophenone. The primary difference lies in the molecular weight due to the presence of deuterium.

Table 1: Physicochemical Properties

Property	Propiophenone (unlabeled)	Propio-D5-phenone (ethyl-d5)	Propio-D5-phenone (phenyl-d5)	Reference
CAS Number	93-55-0	342610-99-5	54419-23-7	[1]
Molecular Formula	C ₉ H ₁₀ O	C ₉ H ₅ D ₅ O	C ₉ H ₅ D ₅ O	[2]
Molecular Weight	134.18 g/mol	139.21 g/mol	139.21 g/mol	[2]
Appearance	Colorless liquid	Not specified (expected to be a colorless liquid)	Not specified (expected to be a colorless liquid)	[3]
Boiling Point	218 °C	Not specified (expected to be similar to unlabeled)	Not specified (expected to be similar to unlabeled)	[3]
Melting Point	18.6 °C	Not specified (expected to be similar to unlabeled)	Not specified (expected to be similar to unlabeled)	[3]
Density	1.009 g/mL at 25 °C	Not specified (expected to be slightly higher than unlabeled)	Not specified (expected to be slightly higher than unlabeled)	[3]
Solubility	Insoluble in water; miscible with organic solvents	Not specified (expected to be similar to unlabeled)	Not specified (expected to be similar to unlabeled)	[3]

Spectroscopic Data

Stable isotope labeling is a powerful tool in mass spectrometry and nuclear magnetic resonance (NMR) for quantification and structural elucidation.

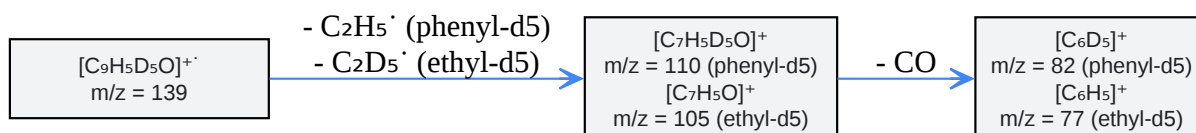
Mass Spectrometry

The mass spectrum of **Propio-D5-phenone** will exhibit a molecular ion peak (M⁺) that is 5 mass units higher than that of unlabeled propiophenone. The fragmentation pattern is expected to be similar, with key fragments showing a corresponding mass shift.

Table 2: Predicted Mass Spectral Data for **Propio-D5-phenone** (Electron Ionization)

Fragment Ion	Unlabeled Propiophenone (m/z)	Propiophenone-e-ethyl-d5 (m/z)	Propiophenone-e-phenyl-d5 (m/z)	Description
[M] ⁺	134	139	139	Molecular Ion
[M-CH ₃ CH ₂] ⁺	105	105	110	Loss of ethyl/ethyl-d5 radical
[C ₆ H ₅ CO] ⁺	105	105	110	Benzoyl/Benzoyl-d5 cation
[C ₆ H ₅] ⁺	77	77	82	Phenyl/Phenyl-d5 cation

Fragmentation Pathway:



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Caption: Predicted major fragmentation pathway for **Propio-D5-phenone** in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ^1H NMR, the signals corresponding to the deuterated positions will be absent. In ^{13}C NMR, the carbons bonded to deuterium will show a characteristic triplet splitting due to C-D coupling and will be shifted slightly upfield.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (δ) for **Propio-D5-phenone**

Position	Unlabeled Propiophenone ^1H NMR (ppm)	Propiophenone-ethyl-d5 ^1H NMR (ppm)	Propiophenone-phenyl-d5 ^1H NMR (ppm)	Unlabeled Propiophenone ^{13}C NMR (ppm)	Propiophenone-ethyl-d5 ^{13}C NMR (ppm)	Propiophenone-phenyl-d5 ^{13}C NMR (ppm)
-CH ₂ -	2.9 (q)	Absent	2.9 (q)	31.7	~31 (triplet)	31.7
-CH ₃	1.2 (t)	Absent	1.2 (t)	8.4	~8 (multiplet)	8.4
Phenyl C-H (ortho)	7.9 (d)	7.9 (d)	Absent	128.6	128.6	~128 (triplet)
Phenyl C-H (meta)	7.4 (t)	7.4 (t)	Absent	128.2	128.2	~128 (triplet)
Phenyl C-H (para)	7.5 (t)	7.5 (t)	Absent	133.0	133.0	~133 (triplet)
Phenyl C- ipso	-	-	-	137.0	137.0	~136.5 (triplet)
C=O	-	-	-	200.7	200.7	200.7

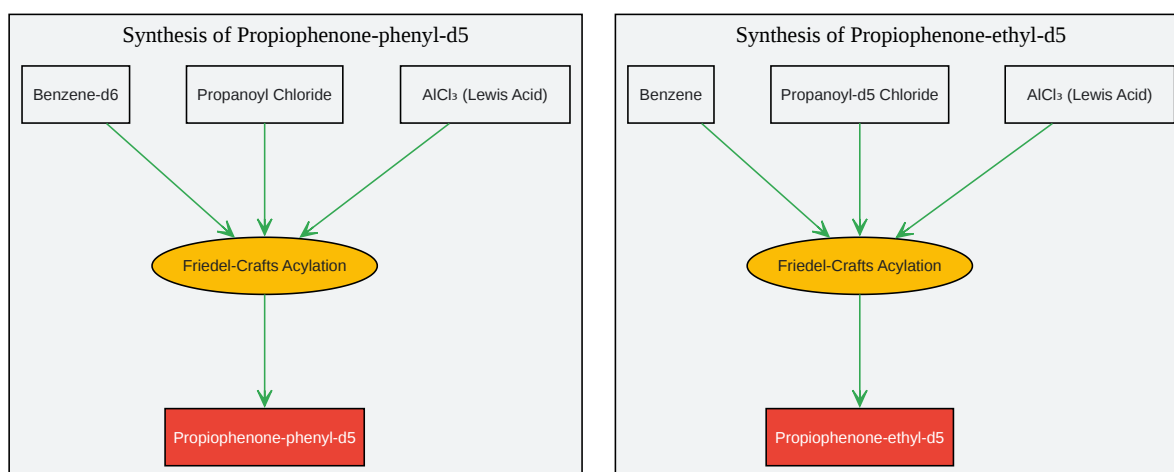
Note: Predicted shifts for deuterated compounds are based on typical isotopic effects and may vary slightly.

Synthesis and Applications

Synthesis

Deuterated propiophenone can be synthesized through various methods. A common approach for Propiophenone-phenyl-d5 involves the Friedel-Crafts acylation of deuterated benzene with propanoyl chloride. The synthesis of Propiophenone-ethyl-d5 would require a deuterated propanoyl source.

General Synthesis Workflow:



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Caption: General synthetic routes for Propiophenone-d5 isotopologues.

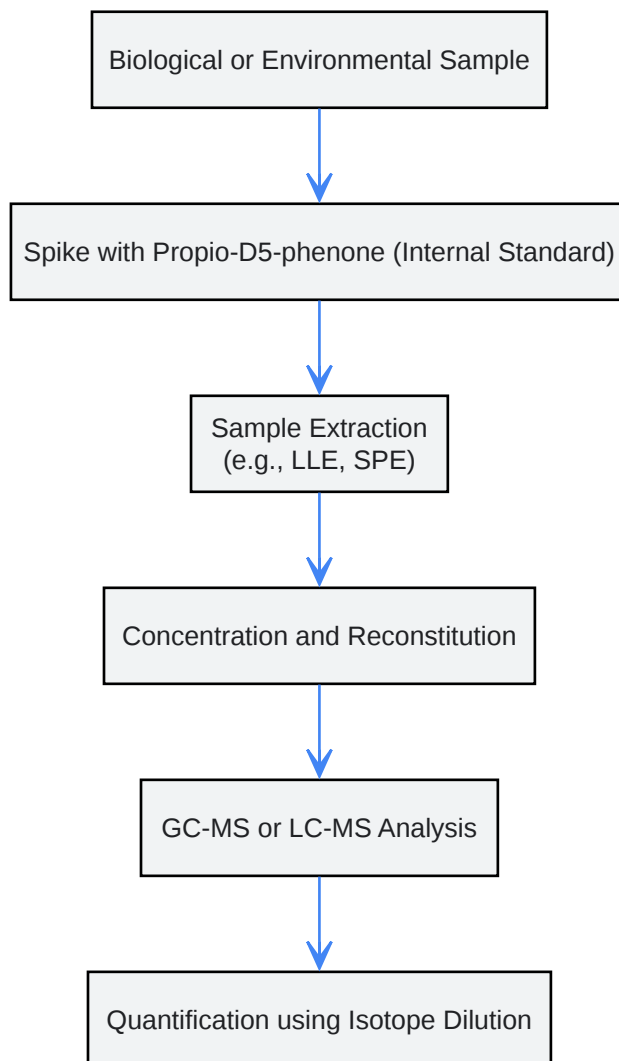
Applications

Propio-D5-phenone serves as an excellent internal standard for the quantification of propiophenone and related compounds in various matrices.[4] Its use in isotope dilution mass spectrometry allows for accurate and precise measurements by correcting for sample loss during preparation and analysis. Propiophenone itself is an intermediate in the synthesis of pharmaceuticals and is found in some perfumes.[5]

Experimental Protocols

General Analytical Workflow for Quantification

A typical workflow for the quantification of an analyte using a deuterated internal standard like **Propio-D5-phenone** involves sample preparation, chromatographic separation, and mass spectrometric detection.



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Caption: General workflow for analyte quantification using **Propio-D5-phenone** as an internal standard.

Example Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a general GC-MS protocol that can be adapted for the analysis of propiophenone using **Propio-D5-phenone** as an internal standard. Optimization of parameters will be required for specific applications and instrumentation.

Sample Preparation:

- To 1 mL of the sample matrix (e.g., plasma, urine), add a known amount of **Propio-D5-phenone** solution in a suitable solvent (e.g., acetonitrile).
- Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., ethyl acetate).
- Vortex and centrifuge the sample to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

GC-MS Conditions:

- GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injection: Splitless mode.
- Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of both the analyte and the internal standard.

Table 4: Example SIM Parameters for GC-MS Analysis

Compound	Monitored Ions (m/z)
Propiophenone	134, 105, 77
Propio-D5-phenone (ethyl-d5)	139, 105, 77
Propio-D5-phenone (phenyl-d5)	139, 110, 82

Conclusion

Propio-D5-phenone is a valuable tool for quantitative analysis in various scientific disciplines. Understanding its chemical properties, spectroscopic behavior, and appropriate analytical methodologies is crucial for its effective implementation as an internal standard. This guide provides a foundational understanding to aid researchers in their work with this and other stable isotope-labeled compounds.

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